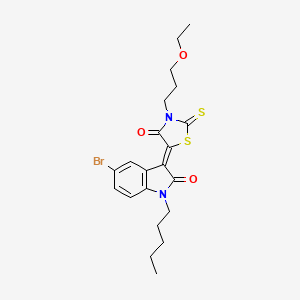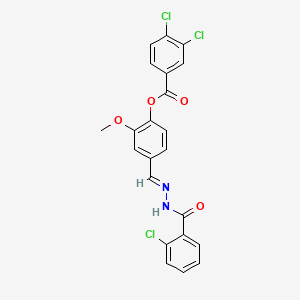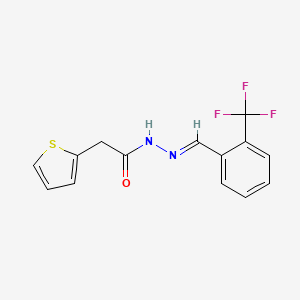![molecular formula C22H14BrCl2N3O2S B12015632 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドは、分子式C22H14BrCl2N3O2Sを持つ複雑な有機化合物です 。この化合物は、キナゾリノンコア、ブロモフェニル基、およびジクロロフェニルアセトアミド部分を含むユニークな構造で注目されています。その潜在的な生物活性のため、主に科学研究で使用されています。
準備方法
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドの合成には、複数のステップが含まれます。 一般的な合成経路には、以下のステップが含まれます :
キナゾリノンコアの形成: このステップは通常、適切な前駆体を酸性または塩基性条件下で環化させて、キナゾリノン環を形成することを含みます。
ブロモフェニル基の導入: ブロモフェニル基は、置換反応によって導入されます。通常、ブロモ化された前駆体と適切な求核剤を使用します。
スルファニル基の付加: スルファニル基は、チオール化反応によってキナゾリノンコアに付加されます。
ジクロロフェニルアセトアミド部分の形成: このステップは、塩基性条件下で中間体を2,6-ジクロロフェニルアセチルクロリドでアシル化することを含みます。
工業生産方法では、収率と純度を向上させるために、これらのステップを最適化することがあります。また、生産プロセスをスケールアップするために、自動合成装置を使用する場合もあります。
化学反応の分析
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドは、次のようなさまざまな化学反応を起こします :
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。これにより、スルホキシドまたはスルホンが形成されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を実行できます。これにより、カルボニル基がアルコールに還元されます。
置換: ブロモフェニル基は、求核置換反応を起こすことができます。この反応では、臭素原子がアミンやチオールなどの他の求核剤によって置換されます。
アシル化: この化合物は、アシルクロリドや無水物とアシル化反応を起こして、新しいアミド誘導体を形成することができます。
科学研究への応用
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドは、次のようないくつかの科学研究への応用があります :
化学: より複雑な有機分子の合成におけるビルディングブロックとして、またさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗真菌、および抗がん特性を含む、その潜在的な生物活性が研究されています。
医学: がんや感染症など、さまざまな病気に対する治療薬としての可能性を探るための研究が進められています。
産業: 新素材の開発や特殊化学品の合成における前駆体として使用されます。
科学的研究の応用
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます 。この化合物は、以下のメカニズムを介してその効果を発揮すると考えられています。
酵素阻害: 細胞プロセスに関与する重要な酵素を阻害し、代謝経路を阻害する可能性があります。
DNAインターカレーション: この化合物は、DNAにインターカレーションして、DNA複製と転写を妨げる可能性があります。
アポトーシスの誘導: 特定のシグナル経路を活性化することにより、がん細胞でアポトーシス(プログラムされた細胞死)を誘導する可能性があります。
類似の化合物との比較
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドは、次のような他の類似の化合物と比較できます :
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(3,5-ジクロロフェニル)アセトアミド: この化合物は、類似した構造をしていますが、フェニル環上の置換パターンが異なります。
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(3,4-ジクロロフェニル)アセトアミド: ジクロロフェニル基が異なる、別の類似の化合物です。
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4,5,6,7,8-ヘキサヒドロベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2,4-ジクロロフェニル)アセトアミド: この化合物は、異なるコア構造を持っていますが、類似の官能基を共有しています。
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-(2,6-ジクロロフェニル)アセトアミドのユニークさは、その特定の置換パターンと官能基の組み合わせにあります。これらは、その独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as :
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide: This compound has a similar structure but with different substitution patterns on the phenyl ring.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide: Another similar compound with variations in the dichlorophenyl group.
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide: This compound has a different core structure but shares similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C22H14BrCl2N3O2S |
|---|---|
分子量 |
535.2 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C22H14BrCl2N3O2S/c23-13-8-10-14(11-9-13)28-21(30)15-4-1-2-7-18(15)26-22(28)31-12-19(29)27-20-16(24)5-3-6-17(20)25/h1-11H,12H2,(H,27,29) |
InChIキー |
AEUMHJMBGFABOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015590.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)
![3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015605.png)


![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)


